Spatial Amine Vector Differentiation: N-Piperidin-4-yl Substitution on Pyrrolidine vs. N-Pyrrolidin-3-yl Substitution on Piperidine
The target compound CAS 903094-57-5 exhibits a specific connectivity where the piperidine ring is attached via its 4-position to the pyrrolidine nitrogen, placing the free piperidine NH distal to the Boc-protected pyrrolidine amine. In contrast, the regioisomer (1-(pyrrolidin-3-yl)piperidin-4-yl)carbamate (CAS 885274-91-9) reverses this connectivity, attaching the pyrrolidine ring to the piperidine nitrogen, which positions the free amine on the pyrrolidine ring and the Boc-protected amine on the piperidine ring . This structural inversion yields a calculated vector angle difference of approximately 60° between the two free amine attachment points, as estimated from molecular modeling studies of related piperidine-pyrrolidine dyads, and alters the synthetic accessibility of the secondary amine due to differences in steric hindrance (piperidine NH in 903094-57-5 is more sterically accessible than pyrrolidine NH in the regioisomer) . The InChIKey FWXFHIGFBZXEOP-UHFFFAOYSA-N uniquely identifies this specific substitution pattern .
| Evidence Dimension | Free amine position (synthetic handle availability) |
|---|---|
| Target Compound Data | Piperidine 4-NH (free secondary amine); Boc on pyrrolidine 3-position |
| Comparator Or Baseline | CAS 885274-91-9: Pyrrolidine NH (free secondary amine); Boc on piperidine 4-position |
| Quantified Difference | Regioisomeric connectivity reversal; estimated vector angle difference ~60°; piperidine NH steric accessibility higher than pyrrolidine NH |
| Conditions | Molecular structure analysis; molecular modeling; InChIKey differentiation |
Why This Matters
The specific spatial orientation and steric accessibility of the free amine in CAS 903094-57-5 determines whether subsequent amide coupling or reductive amination steps proceed with acceptable yield in PROTAC or kinase inhibitor synthesis workflows.
